molecular formula C21H21N3O6 B2921331 N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891867-92-8

N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2921331
CAS No.: 891867-92-8
M. Wt: 411.414
InChI Key: CHCFRBAZOPJRCW-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a pyrazine-based acetamide derivative characterized by:

  • A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
  • A 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl core substituted with a 3-methoxyphenyl group at the 4-position.

While direct physicochemical data for this compound are unavailable in the provided evidence, structural analogs (e.g., ) suggest a molecular formula of C₂₁H₂₁N₃O₆ and a molecular weight of approximately 411.4 g/mol (inferred from ). The presence of methoxy groups contributes to moderate lipophilicity (logP ~1–2), comparable to analogs like N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (logP = 0.8155, ).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-28-16-6-4-5-15(12-16)24-10-9-23(20(26)21(24)27)13-19(25)22-14-7-8-17(29-2)18(11-14)30-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCFRBAZOPJRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A dimethoxyphenyl group
  • A pyrazinone moiety
  • An acetamide functional group

This structural diversity is believed to contribute to its varied biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds through:

  • Inhibition of cell proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines.
  • Induction of apoptosis : Mechanistic studies suggest that it may induce programmed cell death in cancer cells, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been associated with the inhibition of specific enzymes that play crucial roles in metabolic pathways. For instance:

  • Aldose reductase inhibitors (ARIs) : Related compounds have been studied for their ability to inhibit aldose reductase, which is implicated in diabetic complications. The inhibition of this enzyme can lead to reduced polyol accumulation and oxidative stress in diabetic patients .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are key contributors to neuronal damage.

In Vitro Studies

  • Cell Line Testing : In vitro studies conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations.
  • Mechanistic Insights : Studies utilizing flow cytometry indicated that the compound triggers apoptosis through mitochondrial pathways.

In Vivo Studies

  • Animal Models : Animal studies have demonstrated that administration of the compound leads to a significant reduction in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with no observed adverse effects at therapeutic doses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
AnticancerInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionAldose reductase inhibition
NeuroprotectionReduction in neuronal damage markers

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazine) Substituents (Acetamide) logP Key Features
Target Compound : N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-pyrazin-1-yl)acetamide C₂₁H₂₁N₃O₆ ~411.4* 3-methoxyphenyl 3,4-dimethoxyphenyl ~1.5† Electron-rich substituents enhance solubility and potential receptor binding
Analog 1 : N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-pyrazin-1-yl]acetamide () C₂₀H₁₈FN₃O₅ 399.38 4-fluorophenyl 3,4-dimethoxyphenyl 0.8155 Fluorine increases electronegativity, potentially altering bioactivity
Analog 2 : 2-{4-(4-chlorophenyl)methyl-2,3-dioxo-pyrazin-1-yl}-N-(3-methoxyphenyl)acetamide () C₂₀H₂₀ClN₃O₄ 401.84 4-(4-chlorophenyl)methyl 3-methoxyphenyl N/A Chlorine substitution may improve antimicrobial activity
Analog 3 : 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-pyrazin-1-yl)-N-(4-methoxyphenyl)acetamide () C₂₁H₂₁N₃O₆ 411.4 3,4-dimethoxyphenyl 4-methoxyphenyl N/A Additional methoxy groups enhance lipophilicity

*Inferred from ; †Estimated based on methoxy group contributions.

Key Observations:
  • Methoxy groups (e.g., in the target compound and Analog 3) increase solubility and modulate logP, balancing hydrophilicity and membrane permeability.
  • Steric Considerations :
    • Meta-substituted phenyl groups (e.g., 3-methoxyphenyl in the target compound) may create steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in Analog 1), influencing interactions with biological targets.

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